molecular formula C6H12N2O4Se B14159841 3,3'-Selanylbis(2-aminopropanoic acid) CAS No. 19641-75-9

3,3'-Selanylbis(2-aminopropanoic acid)

Cat. No.: B14159841
CAS No.: 19641-75-9
M. Wt: 255.14 g/mol
InChI Key: AKHDCUIIFPFSCM-UHFFFAOYSA-N
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Description

3,3’-Selanylbis(2-aminopropanoic acid) is an organic compound with the molecular formula C6H12N2O4Se. It is a derivative of alanine, where two alanine molecules are linked via a selenium atom. This compound is known for its unique properties due to the presence of selenium, which imparts distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Selanylbis(2-aminopropanoic acid) typically involves the reaction of selenocyanates with amino acids. One common method is the reaction of selenocyanic acid with 2-aminopropanoic acid under controlled conditions to form the desired product. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the proper formation of the selenium bridge between the two amino acid molecules .

Industrial Production Methods

Industrial production of 3,3’-Selanylbis(2-aminopropanoic acid) involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,3’-Selanylbis(2-aminopropanoic acid) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

3,3’-Selanylbis(2-aminopropanoic acid) has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of selenium-containing compounds.

    Biology: Studied for its role in selenium metabolism and its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the synthesis of selenium-based materials and catalysts.

Mechanism of Action

The mechanism of action of 3,3’-Selanylbis(2-aminopropanoic acid) involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-Selanylbis(2-aminopropanoic acid) is unique due to its specific structure, where two alanine molecules are linked via a selenium atom. This unique linkage imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

19641-75-9

Molecular Formula

C6H12N2O4Se

Molecular Weight

255.14 g/mol

IUPAC Name

2-amino-3-(2-amino-2-carboxyethyl)selanylpropanoic acid

InChI

InChI=1S/C6H12N2O4Se/c7-3(5(9)10)1-13-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)

InChI Key

AKHDCUIIFPFSCM-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)N)[Se]CC(C(=O)O)N

Origin of Product

United States

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